molecular formula C11H15ClN2O B13611266 1-(2-Chloro-6-nitrobenzyl)piperazine

1-(2-Chloro-6-nitrobenzyl)piperazine

Cat. No.: B13611266
M. Wt: 226.70 g/mol
InChI Key: ORTBISNMVLPQGL-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrobenzyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-chloro-6-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-nitrobenzyl)piperazine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, acetonitrile.

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Reduction: 1-(2-Chloro-6-aminobenzyl)piperazine.

    Oxidation: 1-(2-Chloro-6-nitrobenzaldehyde)piperazine or 1-(2-Chloro-6-nitrobenzoic acid)piperazine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The piperazine ring can also interact with various biological targets, influencing their activity and function .

Comparison with Similar Compounds

1-(2-Chloro-6-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-chloro-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(15)9(10)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2

InChI Key

ORTBISNMVLPQGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)O

Origin of Product

United States

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